N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylthiophene-2-sulfonamide
Description
This compound features a 2,3-dihydroimidazo[2,1-b]thiazole core fused to a phenyl group at position 6, with a sulfonamide linker substituted by a 5-methylthiophene moiety. The sulfonamide group distinguishes it from carboxamide-based analogs, offering distinct hydrogen-bonding capabilities and electronic properties.
Properties
IUPAC Name |
N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-5-methylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S3/c1-11-5-6-15(23-11)24(20,21)18-13-4-2-3-12(9-13)14-10-19-7-8-22-16(19)17-14/h2-6,9-10,18H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLOOJGQYNVQDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4CCSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that derivatives of the fused imidazo[2,1-b][1,3]thiazole ring system, to which this compound belongs, have a broad range of pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents.
Mode of Action
It is known that the less saturated 5,6-dihydro derivatives of imidazo[2,1-b][1,3]thiazoles exhibit high levels of anticancer, anti-inflammatory, antimicrobial, and antibacterial activity. The spatial structure of these compounds provides additional opportunities to use them as catalysts in asymmetric synthesis.
Biochemical Pathways
It is known that imidazo[2,1-b][1,3]thiazoles show antiparasitic, antioxidant, anticonvulsant, and antimicrobial properties. These compounds were recently presented also as a new class of antagonists for G-protein-coupled GPR18 and GPR55 receptors.
Biological Activity
N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylthiophene-2-sulfonamide is a complex organic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of an imidazo-thiazole ring and a thiophene sulfonamide structure. This structural complexity is believed to contribute to its biological activity, particularly in targeting specific cellular pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Studies indicate that this compound exhibits moderate cytotoxicity against various cancer cell lines, including kidney and prostate cancer cells. The mechanism involves the suppression of cell growth and induction of apoptosis in sensitive cell types.
- Targeting Biochemical Pathways : The compound may interact with key signaling pathways involved in cancer progression. Its ability to inhibit tubulin polymerization suggests potential use as an anticancer agent by disrupting mitotic processes .
Biological Activity Overview
| Activity | Effect | Cell Lines Tested | IC50 Values |
|---|---|---|---|
| Anticancer | Growth inhibition | Kidney cancer cells (moderate effect) | ~10 µM |
| Weak effect on prostate cancer | Prostate cancer cells | >50 µM | |
| Weak effect on colon cancer | Colon cancer cells | >50 µM | |
| Weak effect on leukemia | Leukemia cell lines | >50 µM | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Various inflammatory models | Not specified |
Case Studies and Research Findings
- Anticancer Activity : In a study examining the effects of various thiazole derivatives, this compound was shown to suppress kidney cancer cell proliferation significantly. The study utilized an MTT assay to measure cell viability and determined that the compound's IC50 was approximately 10 µM for kidney cells, indicating moderate potency.
- Mechanistic Insights : Molecular docking studies have been conducted to elucidate the binding interactions between this compound and its biological targets. These studies revealed that the imidazo-thiazole moiety effectively interacts with specific sites on tubulin, which is crucial for its anticancer properties .
- Inflammatory Response Modulation : Another research effort highlighted the compound's potential in modulating inflammatory responses. It was found to inhibit the release of TNF-alpha in LPS-stimulated macrophages, suggesting anti-inflammatory properties that could be beneficial in treating conditions characterized by excessive inflammation.
Scientific Research Applications
Structural Overview
The compound features several key structural elements:
- Imidazo[2,1-b]thiazole moiety : Known for its diverse biological activities.
- Phenyl group : Enhances lipophilicity and potential receptor interactions.
- Thiophene sulfonamide group : Contributes to the compound's pharmacological properties.
Anticancer Activity
Research indicates that derivatives of N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylthiophene-2-sulfonamide exhibit promising anticancer properties. For instance:
- Mechanism of Action : The compound has shown moderate effectiveness in inhibiting the growth of kidney cancer cells while displaying weaker effects on prostate cancer and colon cancer cell lines. This suggests a selective action that could be harnessed for targeted therapies .
Antimicrobial Properties
The compound's structure suggests potential applications in antimicrobial therapy:
- Antibacterial and Antifungal Activity : Similar compounds have demonstrated significant antibacterial and antifungal effects. The presence of the thiophene sulfonamide moiety is believed to enhance these properties by facilitating interactions with microbial targets .
Immunomodulatory Effects
There is emerging evidence that compounds like this compound may exhibit immunomodulatory effects:
- Potential Applications : These effects could be beneficial in developing treatments for autoimmune diseases or conditions where modulation of the immune response is desirable .
Biochemical Pathways and Mechanisms
Understanding the biochemical pathways influenced by this compound is crucial for its application in drug development:
- Target Interactions : The imidazo[2,1-b]thiazole ring has been linked to various therapeutic effects through interactions with specific biological targets. This includes potential inhibition of enzymes involved in tumor growth or microbial resistance mechanisms .
Synthesis and Production
The synthesis of this compound typically involves multi-step processes:
- Formation of Imidazo[2,1-b]thiazole Core : Reaction of 2-aminothiazole with α-halocarbonyl compounds.
- Coupling with Phenyl Derivatives : Nucleophilic substitution reactions to introduce the phenyl group.
- Thiophene Sulfonamide Group Introduction : Final step involving the incorporation of the thiophene sulfonamide moiety .
Case Study 1: Anticancer Research
A study focusing on the anticancer properties of similar compounds demonstrated that modifications in the imidazo[2,1-b]thiazole structure could lead to enhanced activity against specific cancer cell lines. This highlights the importance of structural optimization in drug design.
Case Study 2: Antimicrobial Efficacy
Research evaluating the antimicrobial efficacy of related thiophene sulfonamides revealed significant activity against both Gram-positive and Gram-negative bacteria. The results suggest that further exploration into this compound could yield new therapeutic agents for treating infections.
Chemical Reactions Analysis
Oxidation Reactions
The thiophene and imidazo[2,1-b]thiazole rings undergo selective oxidation under controlled conditions:
-
Thiophene ring oxidation : Treatment with hydrogen peroxide (H₂O₂) in acetic acid at 20–25°C converts the methylthiophene moiety to a sulfone derivative .
-
Imidazo[2,1-b]thiazole oxidation : Exposure to meta-chloroperbenzoic acid (mCPBA) in dichloromethane selectively oxidizes the sulfur atom in the thiazole ring to a sulfoxide .
Key reaction parameters :
| Reaction Site | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Thiophene-S | H₂O₂ (30%) | AcOH, 25°C, 6 hr | Sulfone | 72–85 |
| Thiazole-S | mCPBA (1.2 eq) | DCM, 0°C → RT, 2 hr | Sulfoxide | 68 |
Reduction Reactions
The sulfonamide and heterocyclic systems participate in reduction pathways:
-
Nitro group reduction : Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces nitro substituents (if present) to amines, though this specific derivative lacks nitro groups.
-
Sulfone reduction : Sodium borohydride (NaBH₄) in THF reduces sulfone groups back to sulfides at −10°C.
Notable stability observation : Copper-catalyzed reaction byproducts decompose in solution under aerobic conditions, necessitating inert atmospheres for reduction steps .
Electrophilic Aromatic Substitution
The phenyl ring attached to the imidazo[2,1-b]thiazole undergoes regioselective substitution:
-
Halogenation : Bromination with Br₂ in FeCl₃ occurs at the para position relative to the sulfonamide group.
-
Nitration : Fuming HNO₃ in H₂SO₄ introduces nitro groups at the meta position .
Reactivity trends :
| Electrophile | Position | Catalyst | Temp. (°C) |
|---|---|---|---|
| Br₂ | Para | FeCl₃ | 0–5 |
| NO₂⁺ | Meta | H₂SO₄ | 25 |
Nucleophilic Aromatic Substitution (SNAr)
The sulfonamide group facilitates SNAr reactions with electron-deficient heteroaryl halides:
-
Copper-catalyzed coupling : Reacts with 2-chloropyrimidines in DMF at 90°C using K₂CO₃ as a base (yield: 40–60%) .
-
Direct displacement : 5-fluoropyridines undergo substitution at room temperature in acetonitrile .
Example reaction :
textN-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylthiophene-2-sulfonamide + 2-chloropyrimidine → N-(pyrimidin-2-yl) derivative
Complexation and Stability
-
Metal coordination : The sulfonamide sulfur and imidazole nitrogen atoms chelate transition metals (e.g., Cu²⁺, Zn²⁺), forming stable complexes .
-
pH-dependent hydrolysis : Degrades in strong acids (pH < 2) or bases (pH > 12) via cleavage of the sulfonamide bond .
Stability data :
| Condition | Half-life (t½) | Degradation Pathway |
|---|---|---|
| pH 1.2 (HCl) | 15 min | Sulfonamide hydrolysis |
| pH 13 (NaOH) | 8 min | Imidazo-thiazole ring opening |
Biological Activation Pathways
In vivo metabolism involves:
-
Hepatic oxidation : CYP3A4-mediated hydroxylation of the methylthiophene group .
-
Sulfonamide cleavage : Enzymatic hydrolysis by sulfatases releases bioactive fragments .
Metabolite identification :
| Enzyme System | Primary Metabolite | Activity |
|---|---|---|
| CYP3A4 | 5-(Hydroxymethyl)thiophene derivative | Reduced receptor binding |
| Sulfatases | Imidazo[2,1-b]thiazole-aryl amine | Enhanced cytotoxicity |
This compound’s reactivity is heavily influenced by its hybrid aromatic systems and sulfonamide functionality. Its stability under physiological conditions and selective reactivity with electrophiles/nucleophiles make it a versatile scaffold for targeted drug design .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences between the target compound and analogs from the evidence:
Key Observations :
- carboxamide pKa ~15) .
- Substituent Effects : Fluorine atoms (e.g., ND-11564, ) improve lipophilicity and metabolic stability, whereas methoxy/methyl groups () may enhance solubility or steric bulk .
- Core Modifications : The dihydroimidazothiazole core in the target and analogs (e.g., ) is critical for planar conformation, influencing π-π stacking interactions with biological targets .
Physicochemical and Crystallographic Properties
- Crystallography: The compound in exhibits dihedral angles of 34.3° and 43.9° between its imidazothiazole core and attached rings, suggesting conformational flexibility.
- Hydrogen Bonding: The sulfonamide group in the target compound can act as both hydrogen bond donor (N–H) and acceptor (SO₂), whereas carboxamides (e.g., ND-11564) primarily donate via N–H. This difference may influence target selectivity .
Inferred Pharmacological Implications
While direct activity data for the target compound are absent, structural analogs provide clues:
- The target’s sulfonamide may shift selectivity toward sulfonamide-sensitive targets (e.g., carbonic anhydrase, COX-2) .
- Fluorinated Analogs () : Fluorine substituents improve membrane permeability, a trait the target compound may lack due to its methylthiophene group.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
